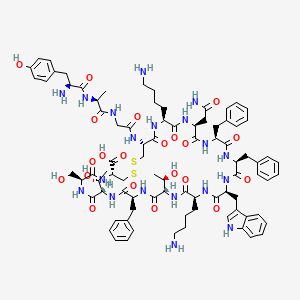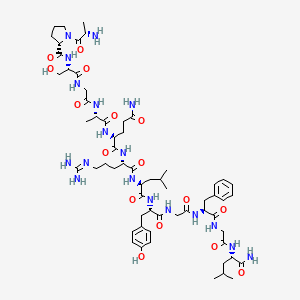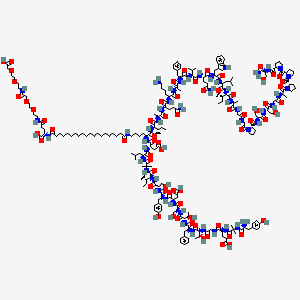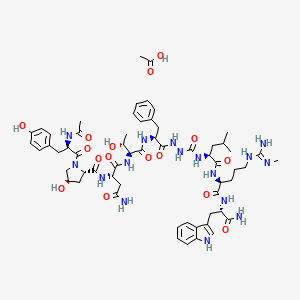
NP 396
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NP 396 is a peptide fragment derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV). This peptide consists of amino acid residues 396 to 404 and is recognized as an immunodominant H-2Db restricted epitope . It plays a crucial role in immunological research, particularly in the study of viral infections and immune responses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NP 396 involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, lyophilization is used to obtain the peptide in a stable, dry form suitable for storage and transportation .
化学反応の分析
Types of Reactions
NP 396 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with altered amino acid sequences .
科学的研究の応用
NP 396 has a wide range of applications in scientific research:
Immunology: It is used to study T-cell responses and antigen presentation in viral infections.
Virology: Researchers use this compound to investigate the immune response to LCMV and other viral pathogens.
Vaccine Development: The peptide is explored as a potential component in vaccine formulations to elicit specific immune responses.
Drug Discovery: This compound serves as a model peptide for screening antiviral compounds and studying their mechanisms of action
作用機序
NP 396 exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This complex is recognized by CD8+ T cells, leading to the activation and proliferation of these immune cells. The interaction between this compound and MHC class I molecules is crucial for the initiation of cytotoxic T-cell responses against LCMV-infected cells .
類似化合物との比較
Similar Compounds
GP33-41: Another peptide derived from LCMV, recognized by CD8+ T cells.
GP61-80: A peptide from the glycoprotein of LCMV, involved in T-cell recognition.
Uniqueness of NP 396
This compound is unique due to its specific amino acid sequence and its role as an immunodominant epitope. It has a high affinity for MHC class I molecules and elicits strong CD8+ T-cell responses, making it a valuable tool in immunological research .
特性
CAS番号 |
158475-79-7 |
|---|---|
分子式 |
C₅₀H₇₁N₁₃O₁₄ |
分子量 |
1078.18 |
配列 |
One Letter Code: FQPQNGQFI |
同義語 |
NP 396 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







